IpOHA

Description

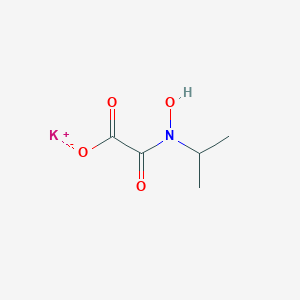

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZDGCPAVYUHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925172 | |

| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125568-35-6 | |

| Record name | N-Hydroxy-N-isopropyloxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125568356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IpOHA

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-N-isopropyloxamate (IpOHA) is a potent inhibitor of the enzyme ketol-acid reductoisomerase (KARI), a critical component in the branched-chain amino acid (BCAA) biosynthesis pathway in plants, bacteria, and fungi. As this pathway is absent in animals, KARI represents a promising target for the development of novel herbicides and antimicrobial agents. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its enzymatic inhibition, the downstream cellular signaling consequences, and relevant experimental protocols.

Core Mechanism: Inhibition of Ketol-Acid Reductoisomerase (KARI)

This compound functions as a transition-state analog inhibitor of KARI (EC 1.1.1.86). KARI is a Mg²⁺ and NAD(P)H-dependent enzyme that catalyzes a two-step reaction: an alkyl migration followed by a reduction, a crucial stage in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.

This compound exhibits competitive inhibition with respect to the enzyme's natural substrate, 2-acetolactate (AL).[1] It binds tightly to the active site of KARI, effectively blocking the catalytic process.[2] The binding of this compound is characterized as slow and tight, forming a nearly irreversible complex with the enzyme in the presence of Mg²⁺ and a nucleotide cofactor.[2][3]

Structural studies have revealed that this compound binds in a multi-dentate manner within the KARI active site.[2][3] Interestingly, crystallographic analysis of Staphylococcus aureus KARI in complex with this compound has shown that only about 25% of the inhibitor remains intact. The majority is reduced in situ to its deoxygenated form. This reduced form binds more rapidly but with a significantly weaker affinity.[2][3] This phenomenon is believed to be the origin of the slow-binding characteristic of this compound.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs has been quantified against KARI from various organisms. The inhibition constant (Kᵢ) and the minimum inhibitory concentration (MIC) are key parameters in assessing its efficacy.

| Compound | Target Organism/Enzyme | Kᵢ Value | MIC Value | Reference(s) |

| This compound | Staphylococcus aureus KARI | 7.9 nM | - | [2][3] |

| This compound | Mycobacterium tuberculosis | - | 62 µM & 125 µM | [2] |

| This compound Analog | Mycobacterium tuberculosis KARI | 19.7 nM | - | [4] |

| This compound Prodrug | Mycobacterium tuberculosis H37Rv | - | 2.32 ± 0.04 µM | [4] |

| Deoxy-IpOHA | Staphylococcus aureus KARI | 21 µM | - | [2][3] |

Signaling Pathways Modulated by this compound

The primary effect of KARI inhibition by this compound is the depletion of the intracellular pool of branched-chain amino acids (BCAAs). This BCAA starvation triggers a cascade of downstream signaling events, most notably the Stringent Response in bacteria.

The Stringent Response

The stringent response is a global stress response in bacteria that allows them to adapt to nutrient-poor conditions, including amino acid starvation.[5][6] The key signaling molecules in this pathway are the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).

When BCAA levels are low, uncharged tRNAs accumulate and bind to the ribosome. This event activates the enzyme RelA, which synthesizes (p)ppGpp from ATP and GTP.[7] (p)ppGpp then acts as a global regulator, binding to RNA polymerase and altering the transcription of a large number of genes.[5][7] This leads to a downregulation of genes involved in growth and proliferation (e.g., those for rRNA and tRNA) and an upregulation of genes for amino acid biosynthesis and stress survival.[7]

Regulation by Lrp and CodY

In addition to the stringent response, BCAA levels also influence the activity of other transcriptional regulators, such as the Leucine-responsive regulatory protein (Lrp) in Gram-negative bacteria and CodY in Gram-positive bacteria.[8]

-

CodY: In the presence of BCAAs and GTP, CodY acts as a repressor of genes involved in amino acid biosynthesis and virulence.[9] When BCAA levels decrease due to this compound action, CodY repression is lifted, leading to the expression of these target genes.[10]

-

Lrp: In E. coli, Lrp senses leucine levels to regulate BCAA biosynthesis and transport.[8]

Below is a diagram illustrating the signaling pathway initiated by this compound.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the mechanism of action of this compound.

KARI Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of KARI by this compound. The assay monitors the consumption of NAD(P)H at 340 nm.

Materials:

-

Purified KARI enzyme

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

-

NAD(P)H stock solution

-

Substrate: 2-acetolactate (S)-2-acetolactate (can be synthesized or purchased)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer and NAD(P)H at a final concentration of 200 µM.

-

Serial Dilution of this compound: Prepare a serial dilution of this compound in the assay buffer in the 96-well plate. Include a control well with buffer and solvent only (no inhibitor).

-

Enzyme Addition: Add the purified KARI enzyme to each well to a final concentration that gives a linear reaction rate for at least 10 minutes.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate (2-acetolactate) to each well.

-

Monitor Absorbance: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

To determine the Kᵢ value and the mode of inhibition, repeat the experiment with varying concentrations of the substrate and perform Lineweaver-Burk or non-linear regression analysis.

-

Below is a diagram of the experimental workflow for the KARI inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Grow an overnight culture of the bacteria.

-

Dilute the culture in fresh medium to achieve a standardized cell density, typically corresponding to a starting OD₆₀₀ of 0.05-0.1 (approximately 5 x 10⁵ CFU/mL).

-

-

Prepare this compound Dilutions:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium.

-

Include a positive control well (medium with bacteria, no this compound) and a negative control well (medium only).

-

-

Inoculate the Plate: Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

Alternatively, measure the OD₆₀₀ of each well using a microplate reader.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]

-

Crystallization of KARI-IpOHA Complex

This protocol provides a general guideline for obtaining crystals of the KARI-IpOHA complex for X-ray crystallography studies. The specific conditions will need to be optimized for the KARI enzyme from the organism of interest.

Materials:

-

Highly purified and concentrated KARI protein

-

This compound

-

Crystallization screens (commercial or custom-made)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscopes for crystal visualization

Procedure:

-

Complex Formation (Co-crystallization):

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method. Pipette small drops of the protein-ligand complex solution and mix them with a range of crystallization screen solutions.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Optimization:

-

Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain larger, well-diffracting crystals.

-

-

Soaking (Alternative to Co-crystallization):

-

If apo-crystals of KARI can be grown, they can be soaked in a solution containing this compound.[14][15]

-

Prepare a "soaking solution" consisting of the mother liquor from the apo-crystal drop supplemented with a high concentration of this compound.

-

Transfer the apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.

-

-

Cryo-protection and Data Collection:

-

Before X-ray diffraction analysis, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

-

Mount the cryo-protected crystal and collect diffraction data at a synchrotron source.

-

Conclusion

This compound is a potent, slow-binding, transition-state analog inhibitor of ketol-acid reductoisomerase. Its mechanism of action involves the competitive inhibition of the KARI active site, leading to the depletion of branched-chain amino acids. This starvation triggers the stringent response and other regulatory pathways in bacteria, ultimately leading to growth inhibition. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for the rational design and development of next-generation herbicides and antimicrobial agents targeting the BCAA biosynthesis pathway.

References

- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity | Semantic Scholar [semanticscholar.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Crystal Structures of Staphylococcus aureus Ketol-Acid Reductoisomerase in Complex with Two Transition State Analogues that Have Biocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Stringent response - Wikipedia [en.wikipedia.org]

- 7. Stringent response of Escherichia coli: revisiting the bibliome using literature mining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Structure of the Branched-chain Amino Acid and GTP-sensing Global Regulator, CodY, from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 14. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

IpOHA as a KARI Inhibitor in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, represents a key target for the development of novel herbicides. This pathway is present in plants and microorganisms but absent in animals, offering a high degree of selectivity. N-hydroxy-N-isopropyloxamate, commonly known as IpOHA, is a potent, transition-state analog inhibitor of KARI. Despite its powerful enzymatic inhibition, its development as a commercial herbicide has been limited due to kinetic factors. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibition data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological and experimental frameworks.

Introduction: The Branched-Chain Amino Acid Pathway

Plants synthesize the essential amino acids valine, leucine, and isoleucine through a conserved pathway located in the chloroplasts.[1][2] This pathway involves four key enzymes:

-

Acetohydroxyacid Synthase (AHAS) : Catalyzes the initial condensation reactions.

-

Ketol-acid Reductoisomerase (KARI) : Performs a two-step reaction involving an isomerization and an NADPH-dependent reduction.[3]

-

Dihydroxyacid Dehydratase (DHAD) : Carries out a dehydration step.

-

Branched-chain Aminotransferase (BCAT) : Completes the synthesis via transamination.

The central role of KARI in producing precursors for all three BCAAs makes it a critical control point in the pathway and an attractive target for inhibition.[4][5]

This compound: Mechanism of Action

This compound is a structural mimic of the transition state of the KARI-catalyzed reaction.[6] Its mode of inhibition is characterized by the following key features:

-

Competitive Inhibition : this compound binds to the active site of KARI, directly competing with the natural substrate, 2-acetolactate.[6]

-

Slow, Tight-Binding : The inhibition is time-dependent. This compound forms an initial encounter complex with the enzyme that slowly isomerizes to a tightly bound, nearly irreversible state.[2] This is reflected in a slow association rate (kon) and an extremely slow dissociation rate (koff). The half-time for the release of this compound from KARI has been estimated to be as long as 6 days.[2]

-

Cofactor Requirement : The tightest binding of this compound requires the presence of Mg²⁺ and the cofactor NADPH, forming a stable quaternary complex (KARI-Mg²⁺-NADPH-IpOHA).[7] Crystal structures confirm that this compound coordinates with two Mg²⁺ ions in the active site, mimicking the substrate's interaction during catalysis.

The slow binding kinetics of this compound are a critical factor in its limited herbicidal efficacy. While it is a potent inhibitor at the enzymatic level, its slow on-rate may allow the plant to mitigate the inhibitory effects by accumulating the substrate (2-acetolactate) or synthesizing new KARI enzyme before complete inhibition is achieved.[6] Another inhibitor, Hoe704, exhibits a much faster association rate and consequently has greater herbicidal activity.[6]

Quantitative Data: Inhibitory Potency

The potency of this compound is best described by its inhibition constant (Kᵢ), which reflects the intrinsic affinity of the inhibitor for the enzyme. Due to its slow, tight-binding nature, Kᵢ is a more accurate measure of potency than IC₅₀ for this compound.

| Target Enzyme Source | Inhibitor | Parameter | Value | Reference(s) |

| Plant KARI | This compound | Kᵢ | As low as 70 nM | [6] |

| Spinach (Spinacia oleracea) KARI | This compound | kₒₙ (association rate) | 1.9 x 10³ M⁻¹s⁻¹ | [3] |

| Spinach (Spinacia oleracea) KARI | Hoe 704 | kₒₙ (association rate) | 2.2 x 10⁴ M⁻¹s⁻¹ | [3] |

| Mycobacterium tuberculosis KARI | This compound | Kᵢ | 97.7 nM | [8][9] |

| Staphylococcus aureus KARI | This compound | Kᵢ | 7.9 nM | [7] |

Experimental Protocols

Protocol for KARI Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against plant KARI by monitoring the oxidation of NADPH.

Materials:

-

Purified plant KARI enzyme

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

MgCl₂ solution (e.g., 1 M stock)

-

NADPH solution (e.g., 10 mM stock)

-

(S)-2-Acetolactate (substrate) solution (e.g., 100 mM stock)

-

This compound or test inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture : In each well of the microplate, prepare a reaction mixture containing the final concentrations of:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

200 µM NADPH

-

Desired concentration of this compound (e.g., in a dilution series)

-

Purified KARI enzyme (e.g., 50-100 nM)

-

-

Pre-incubation : Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for slow-binding inhibitors like this compound.

-

Initiate Reaction : Start the enzymatic reaction by adding the substrate, (S)-2-acetolactate, to a final concentration (e.g., 2.5 mM).

-

Monitor Absorbance : Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes. The decrease in A₃₄₀ corresponds to the oxidation of NADPH to NADP⁺.

-

Data Analysis :

-

Calculate the initial reaction velocity (rate of change in A₃₄₀) for each inhibitor concentration from the linear portion of the curve.

-

For determining the inhibition constant (Kᵢ), rates are measured at various substrate and inhibitor concentrations and fitted to appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors).[7]

-

Protocol for Whole-Plant Herbicidal Activity Assay (GR₅₀ Determination)

This protocol outlines a method for quantifying the herbicidal effect of this compound on a model plant species like Arabidopsis thaliana by determining the concentration that causes 50% growth reduction (GR₅₀).

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Growth medium (e.g., Murashige and Skoog agar plates or soil pots)

-

This compound stock solution

-

Solvent/surfactant for application (e.g., water with 0.02% Silwet L-77)

-

Controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle)

-

Digital scanner or camera for imaging

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Plant Growth : Sow Arabidopsis seeds on the chosen growth medium. If in soil, stratify seeds at 4°C for 2-3 days to synchronize germination. Grow seedlings in the growth chamber until they reach a suitable stage for treatment (e.g., 3-4 true leaves).

-

Prepare Herbicide Doses : Create a serial dilution of this compound in the application solution. Include a solvent-only control. Typical concentrations might range from 1 µM to 1000 µM.

-

Herbicide Application : Apply a uniform volume of each herbicide concentration to a set of replicate plants (e.g., 8-10 plants per concentration). Application can be done by spraying the foliage or adding the compound to the growth medium.

-

Incubation : Return the treated plants to the growth chamber and allow them to grow for a specified period (e.g., 10-14 days).

-

Quantify Growth :

-

Biomass Measurement : For soil-grown plants, carefully excise the rosette at the soil level and measure the fresh weight immediately.

-

Image Analysis : For plate-grown or soil-grown plants, capture high-resolution top-down images. Use image analysis software to quantify the total green pixel area for each plant, which serves as a proxy for biomass.[10]

-

-

Data Analysis :

-

For each plant, calculate the percent growth inhibition relative to the average of the control group: % Inhibition = (1 - [Growth_Treated / Mean_Growth_Control]) * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a log-logistic dose-response curve using statistical software (e.g., R with the drc package, GraphPad Prism).

-

The GR₅₀ value is the herbicide concentration calculated from the curve that corresponds to 50% growth inhibition.[11][12]

-

Conclusion

This compound is a classic example of a potent, slow, tight-binding enzyme inhibitor. Its high affinity for plant KARI, demonstrated by low nanomolar Kᵢ values, validates KARI as a viable herbicide target. However, the kinetic properties of this compound, specifically its slow on-rate, have hindered its commercial success by providing a window for the plant to overcome the initial inhibitory effects. This technical guide provides researchers with the foundational knowledge and detailed methodologies required to study this compound and to design next-generation KARI inhibitors that may overcome these kinetic limitations, potentially leading to the development of new, effective, and selective herbicides.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]

- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial and plant ketol-acid reductoisomerases have different mechanisms of induced fit during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

N-Hydroxy-N-isopropyloxamate: A Potent Inhibitor of Ketol-Acid Reductoisomerase for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-N-isopropyloxamate (IpOHA) has been identified as a potent, slow-binding inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for bacteria, fungi, and plants, but absent in mammals, making KARI an attractive target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound and its analogues, with a focus on its potential as an anti-tuberculosis drug lead. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.

Discovery and Mechanism of Action

N-hydroxy-N-isopropyloxamate was discovered as a powerful inhibitor of ketol-acid reductoisomerase (KARI, EC 1.1.1.86). KARI catalyzes the second step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is crucial for the survival of various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The absence of this pathway in humans makes KARI a promising target for the development of selective antimicrobial drugs.

This compound acts as a reaction-intermediate analogue, binding tightly to the active site of KARI. Its inhibitory activity is time-dependent, indicating a slow formation of a stable enzyme-inhibitor complex. The primary mechanism of action involves the chelation of essential metal ions in the KARI active site, thereby disrupting the enzymatic reaction and halting the BCAA biosynthesis.

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the branched-chain amino acid biosynthesis pathway, highlighting the role of KARI and its inhibition by N-hydroxy-N-isopropyloxamate.

Synthesis of N-hydroxy-N-isopropyloxamate

The synthesis of N-hydroxy-N-isopropyloxamate and its analogues is a critical step in the exploration of their therapeutic potential. While specific details can be found in the primary literature, a general and plausible synthetic route for this class of hydroxamates is outlined below.

Experimental Protocol: Synthesis of N-hydroxy-N-isopropyloxamate

This protocol describes a representative method for the synthesis of N-hydroxy-N-isopropyloxamate.

Materials:

-

N-isopropylhydroxylamine hydrochloride

-

Ethyl oxalyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of N-isopropylhydroxylamine: N-isopropylhydroxylamine hydrochloride is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted into an organic solvent. The solvent is then removed under reduced pressure to yield the free hydroxylamine.

-

Acylation: The N-isopropylhydroxylamine is dissolved in an anhydrous solvent such as diethyl ether and cooled in an ice bath.

-

To this solution, triethylamine is added, followed by the dropwise addition of ethyl oxalyl chloride.

-

The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield pure N-hydroxy-N-isopropyloxamate.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data on Inhibitory and Antimicrobial Activity

The inhibitory potency of N-hydroxy-N-isopropyloxamate and its analogues has been evaluated against KARI from various sources, as well as their antimicrobial activity against Mycobacterium tuberculosis.

Table 1: Inhibitory Activity of N-hydroxy-N-isopropyloxamate (this compound) and Analogues against Ketol-Acid Reductoisomerase (KARI)

| Compound | Target Organism | Ki (nM) | Reference |

| This compound | Mycobacterium tuberculosis | 97.7 | [1] |

| Analogue 1 | Mycobacterium tuberculosis | 19.7 | [1] |

| This compound | Staphylococcus aureus | 7.9 |

Table 2: Antimycobacterial Activity of Prodrugs of this compound Analogues against Mycobacterium tuberculosis H37Rv

| Compound | MIC90 (µM) | Reference |

| Most Active Prodrug | 2.32 ± 0.04 | [1] |

Experimental Workflows

The discovery and evaluation of KARI inhibitors like N-hydroxy-N-isopropyloxamate involve a multi-step process, from initial screening to in-depth characterization.

General Experimental Workflow for KARI Inhibitor Evaluation

The following diagram outlines a typical workflow for the identification and characterization of novel KARI inhibitors.

Conclusion and Future Directions

N-hydroxy-N-isopropyloxamate and its analogues represent a promising class of inhibitors targeting the essential enzyme KARI. Their potent activity against Mycobacterium tuberculosis KARI and the subsequent antimycobacterial effects of their prodrugs highlight their potential as novel anti-TB agents.[1] The detailed understanding of their synthesis and mechanism of action provides a solid foundation for further drug development efforts. Future research should focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles for potential clinical applications. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

The Role of Isopropylmalate Dehydratase (LEU1) in Branched-Chain Amino Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of branched-chain amino acids (BCAAs), particularly leucine, is a vital metabolic pathway in plants, fungi, and bacteria, and is absent in animals. This makes the enzymes within this pathway attractive targets for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the core enzymes in the leucine-specific biosynthesis pathway, with a focus on isopropylmalate dehydratase (EC 4.2.1.33), also known as isopropylmalate isomerase. This enzyme, encoded by the LEU1 gene in fungi, catalyzes a critical isomerization step. This document details the enzymatic reactions, presents key quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the biochemical pathways and experimental workflows. While the term "IpOHA" is not standard, it is presumed to refer to the hydroxylase or isomerase activity central to this pathway, embodied by isopropylmalate dehydratase.

Introduction to Branched-Chain Amino Acid Biosynthesis

Branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids for animals, meaning they must be obtained through their diet. In contrast, plants and microorganisms can synthesize these amino acids de novo. The biosynthesis of valine and isoleucine occurs through parallel pathways, and the synthesis of leucine branches off from the valine pathway.[1]

The leucine biosynthesis pathway begins with α-ketoisovalerate, the final precursor in valine synthesis. A series of enzymatic reactions then extends the carbon chain to produce leucine. The enzymes of the leucine-specific pathway are attractive targets for drug and herbicide development due to their absence in mammals.[2]

The Leucine Biosynthesis Pathway

The dedicated pathway to leucine synthesis involves three key enzymatic steps that convert α-ketoisovalerate to α-ketoisocaproate, the immediate precursor to leucine. This is followed by a final transamination step. The enzymes specific to the leucine pathway are α-isopropylmalate synthase, isopropylmalate isomerase, and β-isopropylmalate dehydrogenase.[3][4]

Core Enzymes and Reactions

-

α-Isopropylmalate Synthase (EC 2.3.3.13) : Encoded by genes such as LEU4 and LEU9 in Saccharomyces cerevisiae, this enzyme catalyzes the condensation of acetyl-CoA and α-ketoisovalerate to form α-isopropylmalate.[3][4] This is the first committed step in leucine biosynthesis.

-

Isopropylmalate Isomerase (EC 4.2.1.33) : Also known as isopropylmalate dehydratase and encoded by the LEU1 gene in fungi, this enzyme catalyzes the reversible isomerization of α-isopropylmalate to β-isopropylmalate via a dehydration/hydration reaction, proceeding through an intermediate, 2-isopropylmaleate.[5][6] This enzyme belongs to the aconitase family and contains a [4Fe-4S] cluster.[6][7]

-

β-Isopropylmalate Dehydrogenase (EC 1.1.1.85) : Encoded by the LEU2 gene in fungi, this NAD+-dependent enzyme catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate.[3][4][8][9]

-

Branched-Chain Amino Acid Aminotransferase (EC 2.6.1.42) : This enzyme catalyzes the final step, the transamination of α-ketoisocaproate to yield L-leucine.

Quantitative Data on Leucine Biosynthesis Enzymes

The following tables summarize key quantitative data for the core enzymes of the leucine biosynthesis pathway from various organisms.

Table 1: Molecular and Kinetic Properties of β-Isopropylmalate Dehydrogenase (LeuB/LEU2)

| Organism | Subunit Molecular Weight (Da) | Native Structure | Km (3-isopropylmalate) | Km (NAD+) | Optimal pH | Optimal Temperature (°C) |

| Thiobacillus ferrooxidans | 38,462 | Dimer | 26 µM | 0.8 mM | 9.0 | 60 |

| Escherichia coli | ~40,000 | Dimer | 105 µM | 321 µM | - | 40 |

| Thermus thermophilus | ~40,000 | Dimer | 80 µM | 630 µM | 7.2 | 75 |

Data sourced from references[1][10].

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assay of a representative enzyme from the leucine biosynthesis pathway, β-isopropylmalate dehydrogenase.

Recombinant Expression and Purification of β-Isopropylmalate Dehydrogenase (e.g., from Arabidopsis thaliana - AtIPMDH2)

This protocol is adapted from studies on plant IPMDH.[11]

-

Cloning and Transformation :

-

The coding sequence for the enzyme is cloned into an expression vector, such as pET-28a, which often includes a purification tag (e.g., a polyhistidine tag).

-

The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

-

Protein Expression :

-

Transformed E. coli cells are grown in a rich medium (e.g., Terrific Broth) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (A600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

The culture is then incubated overnight at a lower temperature (e.g., 18°C) to enhance protein solubility.

-

-

Cell Lysis and Lysate Preparation :

-

Cells are harvested by centrifugation (e.g., 10,000 x g for 10 minutes).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol, 1% Tween 20).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (e.g., 39,000 x g for 60 minutes at 4°C) to remove cell debris.[12]

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC) :

-

The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole) to remove non-specifically bound proteins.

-

The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional) :

-

For higher purity, the eluted fractions can be subjected to size-exclusion chromatography (gel filtration) to separate the protein from any remaining contaminants and aggregates.[12]

-

The purity of the protein is assessed by SDS-PAGE.

-

Enzyme Activity Assay for β-Isopropylmalate Dehydrogenase

The activity of β-isopropylmalate dehydrogenase is typically measured by monitoring the production of NADH at 340 nm.

-

Reaction Mixture :

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

NAD+ (e.g., 2 mM)

-

MgCl2 or MnCl2 (e.g., 1 mM)

-

Purified enzyme solution

-

-

-

Initiation and Measurement :

-

The reaction is initiated by the addition of the substrate, 3-isopropylmalate.

-

The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

-

-

Calculation of Kinetic Parameters :

-

Initial reaction velocities are determined at various substrate concentrations.

-

Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.[13]

-

Visualizations: Pathways and Workflows

Branched-Chain Amino Acid Biosynthesis Pathway

Caption: Overview of the branched-chain amino acid biosynthesis pathway.

Leucine-Specific Biosynthesis Pathway

Caption: The dedicated enzymatic steps in the leucine biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for recombinant enzyme characterization.

Conclusion and Future Directions

The enzymes of the leucine biosynthesis pathway, particularly isopropylmalate dehydratase (isomerase), represent validated and promising targets for the development of new antimicrobial and herbicidal agents. A thorough understanding of their structure, function, and kinetics is crucial for structure-based drug design and the development of potent and specific inhibitors. Future research should focus on high-throughput screening for novel inhibitors, detailed structural analysis of enzyme-inhibitor complexes, and the investigation of the regulatory mechanisms governing this pathway in various organisms. This knowledge will be instrumental in creating next-generation compounds to address the growing challenges in agriculture and medicine.

References

- 1. 3-Isopropylmalate dehydrogenase from chemolithoautotroph Thiobacillus ferrooxidans: DNA sequence, enzyme purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Leucine biosynthesis in fungi: entering metabolism through the back door - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. FgLEU1 Is Involved in Leucine Biosynthesis, Sexual Reproduction, and Full Virulence in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of the small subunit of isopropylmalate isomerase (Rv2987c) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of IpOHA (N-hydroxy-N-isopropyloxamate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-N-isopropyloxamate (IpOHA) is a potent, slow-binding inhibitor of ketol-acid reductoisomerase (KARI), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for bacteria, fungi, and plants, but absent in animals, making KARI an attractive target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support further research and development efforts. The document summarizes key physicochemical parameters, explores its stability profile, outlines its mechanism of action, and provides detailed experimental methodologies.

Chemical Properties of this compound

This compound is a hydroxamic acid derivative that acts as a transition-state analog inhibitor of KARI. Its chemical structure and fundamental properties are summarized below. While experimental data for some properties are limited, predicted values from computational models provide valuable initial assessments.

Physicochemical Data

The following table summarizes the key chemical properties of this compound. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | PubChem[1] |

| Synonyms | This compound, N-hydroxy-N-isopropyloxamate | PubChem[1] |

| Molecular Formula | C₅H₈KNO₄ | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Predicted XLogP3 | 0.5 | PubChem[2] |

| Predicted Water Solubility | 23.5 mg/mL | DrugBank[3] |

| Predicted pKa (Strongest Acidic) | 2.79 | DrugBank[3] |

| Physical State | Solid (often as a potassium salt) | DrugBank[3] |

Note: The available data often refers to the potassium salt of this compound. The molecular weight of the free acid form is 147.13 g/mol .

Stability of this compound

Storage and Handling

Commercial suppliers recommend storing this compound as a powder at low temperatures, typically -20°C, to ensure its long-term stability. This suggests that the solid form is relatively stable under these conditions.

Stability in Solution

The stability of this compound in aqueous solutions is a crucial consideration for its use in biological assays and for formulation development. Although specific studies on its degradation under varying pH and temperature conditions are lacking, the hydroxamic acid functional group can be susceptible to hydrolysis, particularly at extreme pH values.

Deoxygenation as a Potential Degradation Pathway

A significant observation regarding this compound's stability comes from crystallographic studies of its complex with KARI. In some instances, the electron density maps reveal the presence of the deoxygenated form of this compound within the enzyme's active site. This suggests that the N-hydroxy group can be reduced, potentially representing a key degradation pathway, especially in a biological environment.

Mechanism of Action and Biological Context

This compound's biological activity stems from its potent and specific inhibition of ketol-acid reductoisomerase (KARI).

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

KARI is the second enzyme in the BCAA biosynthesis pathway, which is responsible for the production of valine, leucine, and isoleucine. This pathway is initiated from pyruvate and involves a series of enzymatic reactions.

Inhibition of KARI

This compound is a slow-binding inhibitor of KARI, meaning it forms a tight enzyme-inhibitor complex over a period of minutes. This inhibition is time-dependent and, in some cases, has been described as nearly irreversible. The slow on-rate and very slow off-rate contribute to its potency.

The mechanism of inhibition involves this compound acting as a transition-state analog, mimicking the intermediate of the reaction catalyzed by KARI. The hydroxamate moiety is crucial for its inhibitory activity, as it chelates the magnesium ion in the enzyme's active site.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound.

Synthesis of N-hydroxy-N-isopropyloxamate (this compound)

General Caution: The synthesis should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

The activity of KARI and its inhibition by this compound can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4]

Materials:

-

Purified KARI enzyme

-

This compound stock solution (in a suitable solvent like DMSO or buffer)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0, containing MgCl₂)

-

NADPH solution

-

Substrate solution (e.g., α-acetolactate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the KARI enzyme.

-

To determine the IC₅₀, add varying concentrations of this compound to different cuvettes and pre-incubate with the enzyme for a defined period (e.g., 10-30 minutes) to allow for slow binding.

-

Initiate the enzymatic reaction by adding the substrate (α-acetolactate).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable research tool for studying the BCAA biosynthesis pathway and a promising lead compound for the development of new herbicides and antimicrobial agents. However, a comprehensive understanding of its chemical properties and stability is still lacking. Future research should focus on:

-

Experimental determination of key physicochemical properties: pKa, aqueous solubility, and melting point need to be experimentally verified.

-

Systematic stability studies: A thorough investigation of this compound's stability under various pH, temperature, and light conditions is essential for formulation development.

-

Identification of degradation products: Characterizing the degradation products of this compound will provide insights into its stability and potential metabolic fate.

-

Development and publication of a detailed synthesis protocol: A robust and accessible synthesis method would greatly facilitate further research.

Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound and its analogs in agricultural and pharmaceutical applications.

References

solubility of IpOHA in different research solvents

An In-depth Technical Guide to the Solubility of Phloretic Acid

Introduction

This technical guide provides a comprehensive overview of the solubility of phloretic acid in various research solvents. Phloretic acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is a phenolic compound of significant interest in biomedical research.[1][2] It is a metabolite of flavonoids and is produced by the reduction of p-coumaric acid.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed solubility data, experimental protocols, and insights into its biological pathways. It is important to note that the compound referred to as "IpOHA" or "Iso-p-hydroxy-phenyl-hydro-acrylic acid" is most likely Phloretic Acid, as it is a common synonym for Desaminotyrosine (DAT), which is structurally identical to tyrosine without the alpha-amino group.[1]

Solubility of Phloretic Acid

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The solubility of phloretic acid has been determined in several common research solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for phloretic acid in various solvents.

| Solvent | Chemical Formula | Solubility | Molar Concentration (mM) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | 601.76 | Shake-Flask (Assumed) | Ultrasonic assistance may be required.[2] |

| Water (H₂O) | H₂O | 33.33 mg/mL | 200.57 | Shake-Flask (Assumed) | Ultrasonic assistance may be required.[2] |

| Phosphate-Buffered Saline (PBS) | - | 100 mg/mL | 601.76 | Shake-Flask (Assumed) | Clear solution; ultrasonic assistance needed.[2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | ≥ 2.5 mg/mL | ≥ 15.04 | In Vivo Formulation Study | Clear solution.[2] |

Qualitative Solubility Information

Phloretic acid is also reported to be soluble in ethanol, ether, and ethyl acetate, particularly in hot water.[3] Conversely, it is described as insoluble in benzene and chloroform.[3] Like other phenolic acids, its solubility is influenced by the polarity of the solvent, generally showing higher solubility in polar organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the general steps for determining the solubility of phloretic acid in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Equipment

-

Phloretic acid (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV-Vis detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of phloretic acid to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the suspension to settle for a short period.

-

To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of phloretic acid of known concentrations in the solvent.

-

Develop a suitable HPLC method for the analysis of phloretic acid. A reversed-phase C18 column is often used for phenolic acids, with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Biological Signaling Pathways

Phloretic acid has been shown to modulate key signaling pathways involved in stress resistance and longevity.

Insulin/IGF-1 and Autophagy Pathways

Research in Caenorhabditis elegans has demonstrated that phloretic acid enhances stress resistance and extends lifespan by interacting with the insulin/IGF-1 signaling pathway and inducing autophagy.[4] Phloretic acid is hypothesized to activate the transcription factors DAF-16 (the nematode homolog of mammalian FOXO), HSF-1, and SKN-1, which are downstream of the insulin signaling pathway.[4] Its life-extending effects are also dependent on the regulation of the autophagy pathway.[4]

Caption: Phloretic acid's role in the Insulin/IGF-1 and Autophagy pathways.

Conclusion

This technical guide provides essential information on the solubility of phloretic acid, a compound with significant potential in various research fields. The provided data and protocols are intended to facilitate experimental design and interpretation for researchers working with this molecule. The elucidation of its involvement in key biological signaling pathways further underscores its importance as a subject of ongoing scientific investigation.

References

- 1. Phloretic acid - Wikipedia [en.wikipedia.org]

- 2. Phloretic acid | Mechanism | Concentration [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Phloretic acid requires the insulin/IGF-1 pathway and autophagy to enhance stress resistance and extend the lifespan of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-N-isopropyloxamate (IpOHA) is a potent, transition-state analog inhibitor of the enzyme Ketol-Acid Reductoisomerase (KARI). KARI is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of plants, bacteria, and fungi, but is absent in animals. This makes KARI a promising target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive review of the literature on this compound and related compounds, focusing on their mechanism of action, inhibitory activity, and the experimental methodologies used to characterize them.

Mechanism of Action

This compound functions as a competitive inhibitor of KARI by mimicking the transition state of the enzyme-catalyzed reaction. The BCAA biosynthesis pathway is initiated from pyruvate and leads to the production of leucine, isoleucine, and valine. KARI catalyzes the second step in this pathway, the conversion of acetolactate to dihydroxy-isovalerate. This compound binds tightly to the active site of KARI, preventing the natural substrate from binding and thereby halting the BCAA synthesis.

Caption: General workflow for a KARI inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a general protocol for Mycobacterium tuberculosis.

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth supplemented with 10% OADC

-

Sterile 96-well U-shaped microplates

-

Antimicrobial agent stock solution

-

Sterile water and glass beads

-

Nephelometer and McFarland standards

-

Inverted mirror or microplate reader

Procedure:

-

Inoculum Preparation:

-

Harvest M. tuberculosis colonies and transfer to a tube with sterile water and glass beads.

-

Vortex to create a uniform suspension.

-

Allow large particles to settle and transfer the supernatant to a new tube.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a nephelometer.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 105 CFU/mL.

-

-

Plate Preparation:

-

Prepare two-fold serial dilutions of the antimicrobial agent in the microplate wells using Middlebrook 7H9 broth.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Seal the plate and incubate at 36 ± 1°C.

-

-

Reading and Interpretation:

-

Read the plates when visible growth is observed in the growth control well (typically after 7-21 days).

-

The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

-

Synthesis of N-hydroxy-N-isopropyloxamate (this compound)

A general method for the synthesis of hydroxamic acids involves the coupling of an activated carboxylic acid derivative with a hydroxylamine. For this compound, this can be achieved through the condensation of an oxalic acid precursor with N-isopropylhydroxylamine. A common approach involves a two-step process where isopropylamine is first reacted with oxalyl chloride to form an intermediate, which is then further reacted to yield this compound.

dot

Caption: Logical relationship for the synthesis of this compound.

Conclusion

This compound and its analogs represent a promising class of inhibitors targeting the essential enzyme KARI. Their potent activity against bacterial and plant KARI validates this enzyme as a viable target for the development of new antimicrobial agents and herbicides. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field. Further research focusing on the optimization of the pharmacokinetic properties of these compounds could lead to the development of novel and effective drugs and agrochemicals.

Potential Off-Target Effects of IpOHA: A Technical Guide

Introduction

N-hydroxy-N-isopropyloxamate (IpOHA) is a potent, slow- and tight-binding inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms.[1][2] Its efficacy as a potential herbicide and antimicrobial agent is well-documented. However, a critical aspect of the preclinical development of any bioactive compound is the thorough characterization of its potential off-target effects. This technical guide provides an in-depth overview of the potential off-target interactions of this compound, based on its chemical properties and the broader class of hydroxamate-containing inhibitors. It also details the experimental protocols that can be employed to rigorously assess its selectivity profile.

The Chemical Rationale for Potential Off-Target Effects

The primary chemical feature of this compound that warrants an investigation into its off-target effects is its hydroxamate functional group (-C(=O)N(OH)-) . This moiety is a well-known metal-binding group, capable of chelating various metal ions.[3][4][5][6]

Interaction with Metalloenzymes:

A significant number of enzymes within biological systems are metalloenzymes, relying on a metal cofactor for their catalytic activity. The hydroxamate group in this compound could potentially interact with the metal centers of these enzymes, leading to their inhibition. Prominent families of metalloenzymes that could be potential off-targets include:

-

Histone Deacetylases (HDACs): Several approved HDAC inhibitors, such as Vorinostat and Panobinostat, are hydroxamates that chelate the zinc ion in the enzyme's active site. These inhibitors are known to have broad-spectrum activity and can exhibit off-target effects.[3]

-

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are also known targets for hydroxamate-based inhibitors.[5]

-

Carbonic Anhydrases: These enzymes contain a zinc ion that is crucial for their function.

While the hydroxamate group provides a basis for potential off-target interactions, it is crucial to note that the overall structure of the inhibitor molecule plays a significant role in determining its selectivity. A study evaluating a panel of metalloenzyme inhibitors demonstrated that they were generally quite selective for their intended targets, indicating that favorable interactions between the inhibitor's backbone and the protein's binding pocket are critical for high-affinity binding.[7]

Evidence for Selectivity:

For this compound specifically, its nature as a slow, tight-binding inhibitor of KARI may be indicative of a high degree of specificity, as this often results from an induced-fit mechanism that is highly dependent on the precise architecture of the target's active site.[1][2] Furthermore, studies on novel analogues of this compound developed as anti-tuberculosis agents have reported a "very favorable selectivity window," which suggests low toxicity towards other cellular targets in the systems studied.[8][9][10][11]

Data on Inhibitor Selectivity (Hypothetical)

While specific experimental data on the broad off-target profile of this compound is not publicly available, the following tables illustrate how such data would be presented.

Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Metalloenzymes. This table would summarize the inhibitory activity of this compound against its primary target (KARI) and a selection of potential off-target metalloenzymes.

| Enzyme Target | Metal Cofactor | IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 KARI) |

| E. coli KARI | Mg²⁺/Mn²⁺ | 10 | 1 |

| HDAC1 | Zn²⁺ | > 100,000 | > 10,000 |

| MMP-2 | Zn²⁺ | 25,000 | 2,500 |

| Carbonic Anhydrase II | Zn²⁺ | > 100,000 | > 10,000 |

Table 2: Hypothetical KINOMEscan™ Results for this compound. This table would show the binding affinity of this compound against a broad panel of human kinases, with results typically reported as the percentage of kinase bound at a specific concentration of the inhibitor.

| Kinase Target | % Control at 1 µM this compound | Dissociation Constant (Kd) if % Control < 35% |

| ABL1 | 95 | Not Determined |

| SRC | 92 | Not Determined |

| EGFR | 98 | Not Determined |

| PI3Kα | 89 | Not Determined |

Experimental Protocols for Assessing Off-Target Effects

A comprehensive evaluation of this compound's off-target profile would involve a combination of biochemical, cell-based, and in vivo assays.

Biochemical Assays

1. Metalloenzyme Panel Screening:

-

Objective: To determine the inhibitory activity of this compound against a purified panel of diverse metalloenzymes.

-

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant metalloenzymes (e.g., various HDACs, MMPs, carbonic anhydrases) and their corresponding fluorogenic or chromogenic substrates.

-

Assay Buffer: Prepare an appropriate assay buffer for each enzyme, ensuring optimal pH, salt concentration, and any necessary additives.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO or the assay buffer.

-

Assay Procedure:

-

In a 96- or 384-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound.

-

Incubate for a predetermined period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value for each enzyme.

-

2. Kinome Profiling (e.g., KINOMEscan™):

-

Objective: To assess the binding of this compound to a large panel of human kinases.

-

Methodology: This is typically performed as a service by specialized companies. The general principle is a competition binding assay.[12][13][14][15][16]

-

An immobilized ligand that binds to the active site of a specific kinase is prepared.

-

The kinase is incubated with the immobilized ligand and the test compound (this compound).

-

If this compound binds to the kinase, it will compete with the immobilized ligand, resulting in less kinase being captured on the solid support.

-

The amount of bound kinase is quantified, typically by qPCR targeting a DNA tag fused to the kinase.

-

Results are expressed as the percentage of kinase bound in the presence of the test compound compared to a control.

-

Cell-Based Assays

1. Cellular Thermal Shift Assay (CETSA):

-

Objective: To identify the intracellular protein targets to which this compound binds in a cellular context.[17][18][19][20]

-

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., a human cell line) and treat them with either vehicle control or a desired concentration of this compound.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thawing or mechanical disruption.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest at different temperatures using Western blotting or quantify the entire soluble proteome using mass spectrometry (Thermal Proteome Profiling).

-

Data Analysis: Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to their unbound state. This thermal shift is indicative of target engagement.

-

In Vivo Toxicity Studies

-

Objective: To evaluate the overall toxicity and potential off-target effects of this compound in a whole organism.

-

Methodology:

-

Animal Model: Select an appropriate animal model (e.g., mouse, rat).

-

Dosing: Administer this compound at various doses through a relevant route (e.g., oral, intravenous).

-

Monitoring: Observe the animals for any signs of toxicity, including changes in weight, behavior, and overall health.

-

Endpoint Analysis: After a defined period, collect blood for clinical chemistry and hematology analysis. Perform a thorough necropsy and collect major organs for histopathological examination to identify any tissue-specific damage.

-

Visualizations of Key Concepts and Workflows

References

- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Analogues of the Herbicide, N-Hydroxy- N-isopropyloxamate, Inhibit Mycobacterium tuberculosis Ketol-Acid Reductoisomerase and Their Prodrugs Are Promising Anti-TB Drug Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IpOHA Treatment in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-propyl-oxo-heptanoic acid (IpOHA) has been identified as a potent inhibitor of Mycobacterium tuberculosis (M.tb) ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway. This pathway is essential for the survival of M.tb, making KARI a promising target for novel anti-tuberculosis drug development. These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of this compound and its analogues against M. tuberculosis.

Data Presentation

The following tables summarize the key quantitative data for this compound and its analogues, offering a clear comparison of their inhibitory activities.

Table 1: In Vitro Inhibition of M. tuberculosis Ketol-Acid Reductoisomerase (KARI) by this compound

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| This compound | M. tuberculosis KARI | 97.7 nM[1][2][3] |

Table 2: Antimycobacterial Activity of this compound Analogue Prodrugs against M. tuberculosis H37Rv

| Compound | Strain | Minimum Inhibitory Concentration (MIC90) |

| This compound Analogue Prodrug 1 | M. tuberculosis H37Rv | 2.32 ± 0.04 µM[3] |

| This compound Analogue Prodrug 2 | M. tuberculosis H37Rv | > 10 µM |

| Isoniazid (Control) | M. tuberculosis H37Rv | 0.05 µM |

Table 3: Cytotoxicity of this compound Analogues in Mammalian Cell Lines

| Compound | Cell Line | CC50 (50% Cytotoxic Concentration) |

| This compound Analogue Prodrug 1 | Human Embryonic Kidney (HEK293) | > 50 µM |

| This compound Analogue Prodrug 2 | Human Embryonic Kidney (HEK293) | > 50 µM |

| Doxorubicin (Control) | Human Embryonic Kidney (HEK293) | 1.5 µM |

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis. Specifically, this compound targets and inhibits the enzyme ketol-acid reductoisomerase (KARI).

Caption: Inhibition of the BCAA pathway in M. tuberculosis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-tuberculosis activity of this compound and its analogues.

M. tuberculosis Culture and Maintenance

-

Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

-

Growth Medium: Middlebrook 7H9 broth supplemented with 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

-

Culture Conditions: Cultures are incubated at 37°C with gentle agitation. For solid media, Middlebrook 7H10 agar with the same supplements is used.

-

Stock Preparation: Mid-log phase cultures (OD600 ≈ 0.6-0.8) are harvested, aliquoted with 15% glycerol, and stored at -80°C.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Materials:

-

96-well microtiter plates (clear, flat-bottom).

-

M. tuberculosis H37Rv culture.

-

Middlebrook 7H9 broth with supplements.

-

This compound or analogue stock solution (in DMSO).

-

Resazurin sodium salt solution (0.02% w/v in sterile water).

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial suspension to each well containing the test compound.

-

Include positive (no drug) and negative (no bacteria) controls on each plate.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).

-

Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This enzymatic assay determines the inhibitory potential of this compound against purified M.tb KARI.

-

Materials:

-

Purified recombinant M. tuberculosis KARI enzyme.

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

-

NADPH.

-

Substrate: (R,S)-acetolactate.

-

This compound stock solution (in DMSO).

-

-

Procedure:

-

The assay is performed in a 96-well UV-transparent plate.

-

To each well, add the assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of this compound.

-

Initiate the reaction by adding the purified KARI enzyme.

-

Immediately before reading, add the substrate (R,S)-acetolactate.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the curve.

-

The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against mammalian cells.

-

Materials:

-

Human cell line (e.g., HEK293 or HepG2).

-